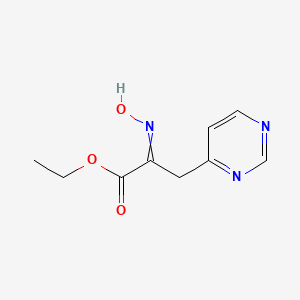![molecular formula C9H16O2 B14346351 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane CAS No. 93679-95-9](/img/structure/B14346351.png)
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane is an organic compound with the molecular formula C9H16O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected cyclic ether structure. This compound is notable for its unique structural features, including two five-membered rings and two ether linkages, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of lactones derived from γ-hydroxy carboxylic acids. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide, forming a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure to more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: The parent compound without the dimethyl substitutions.
4,4-Dihydroxypimelic acid dilactone: Another spiroketal with different substituents.
Uniqueness
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific dimethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to similar compounds .
Propiedades
Número CAS |
93679-95-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4,9-dimethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-10-9(7)8(2)4-6-11-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
NAPCVHCOQHCQKH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC12C(CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















